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molecular formula C7H12O2 B1527034 2-(Oxan-3-yl)acetaldehyde CAS No. 1050493-75-8

2-(Oxan-3-yl)acetaldehyde

Cat. No. B1527034
M. Wt: 128.17 g/mol
InChI Key: AFVRMQAWHRPFBQ-UHFFFAOYSA-N
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Patent
US07977344B2

Procedure details

To a stirring solution of 3-[2-(methoxy)ethenyl]tetrahydro-2H-pyran (2.22 gm) in THF (15 ml) was added 2N hydrochloric acid (15 ml). After 1 h the mixture was diluted with water and extracted three times with ether. The combined extracts were washed with brine, dried (Na2SO4) and evaporated to give the title product as a pale yellow oil, yield 1.79 g.
Name
3-[2-(methoxy)ethenyl]tetrahydro-2H-pyran
Quantity
2.22 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][CH:3]=[CH:4][CH:5]1[CH2:10][CH2:9][CH2:8][O:7][CH2:6]1.Cl>C1COCC1.O>[O:7]1[CH2:8][CH2:9][CH2:10][CH:5]([CH2:4][CH:3]=[O:2])[CH2:6]1

Inputs

Step One
Name
3-[2-(methoxy)ethenyl]tetrahydro-2H-pyran
Quantity
2.22 g
Type
reactant
Smiles
COC=CC1COCCC1
Name
Quantity
15 mL
Type
reactant
Smiles
Cl
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted three times with ether
WASH
Type
WASH
Details
The combined extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
O1CC(CCC1)CC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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